molecular formula C10H11N5O B14002003 N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide CAS No. 54385-55-6

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide

Katalognummer: B14002003
CAS-Nummer: 54385-55-6
Molekulargewicht: 217.23 g/mol
InChI-Schlüssel: KWZCKRFVGWCIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with cyano groups and a dimethylpropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 4,5-dicyano-1H-pyrazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The cyano groups in the pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano groups and the pyrazole ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide
  • N-(4,5-dicyano-1H-pyrazol-3-yl)methanimidate
  • N-(4,5-dicyano-1H-pyrazol-3-yl)ethanamide

Uniqueness

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

54385-55-6

Molekularformel

C10H11N5O

Molekulargewicht

217.23 g/mol

IUPAC-Name

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H11N5O/c1-10(2,3)9(16)13-8-6(4-11)7(5-12)14-15-8/h1-3H3,(H2,13,14,15,16)

InChI-Schlüssel

KWZCKRFVGWCIDC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=NNC(=C1C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.